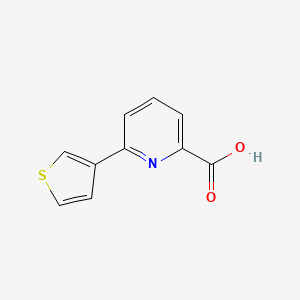

6-(Thiophen-3-yl)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Thiophen-3-yl)picolinic acid is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

6-(Thiophen-3-yl)picolinic acid derivatives have been utilized in the development of phosphorescent iridium(III) complexes for red and white OLEDs. These complexes, when used as ancillary ligands, have demonstrated the ability to fine-tune photophysical properties such as phosphorescent quantum yields and emission spectra. High-performance OLEDs fabricated with these complexes exhibit excellent color stability and high external quantum efficiencies, making them promising materials for display and lighting applications (Tao et al., 2017).

Lanthanide Sensitizers

Picolinic acid derivatives have been synthesized and used as sensitizers for europium and terbium, enhancing the photophysical properties of these lanthanide ions. These derivatives demonstrate higher stability constants compared to their carboxylate analogs, leading to brighter emissions and longer lifetimes, which are crucial for applications in bioimaging and sensors (Andres & Chauvin, 2011).

Antimicrobial and Heterocyclic Synthesis

Derivatives of this compound have been investigated for their potential in synthesizing heterocycles and evaluating antimicrobial activities. Such compounds are key in developing new therapeutic agents and understanding the stereochemistry and regioselectivity of reactions (Darwish, 2008).

Highly Luminescent Lanthanide Complexes

Thiophene-derivatized pybox and its lanthanide ion complexes have shown significant luminescence in the solid state and solution, with high quantum yields for red and green emission. These properties make them suitable for applications in luminescent materials and optical devices (de Bettencourt-Dias et al., 2007).

Catalysis and Coordination Chemistry

Picolinic acid and its derivatives play a crucial role in catalysis and coordination chemistry, where they serve as ligands to form complexes with metals. These complexes are explored for their potential applications in catalysis, molecular devices, and materials science, showcasing the versatility and importance of this compound in modern scientific research (Devi et al., 2015).

作用機序

Target of Action

Related compounds in the picolinic acid family have been known to interact with various targets, influencing a variety of biological processes .

Mode of Action

Picolinic acid compounds, in general, are known to interact with their targets in a way that can lead to a variety of effects, including neuroprotective, immunological, and anti-proliferative effects .

Biochemical Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Result of Action

Related compounds in the picolinic acid family have been implicated in a variety of effects, including neuroprotective, immunological, and anti-proliferative effects .

生化学分析

Biochemical Properties

Picolinic acid, the parent compound of 6-(Thiophen-3-yl)picolinic acid, is known to interact with various enzymes and proteins. It is a product of the kynurenine pathway, a major route of tryptophan metabolism . Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Picolinic acid has been shown to have broad-spectrum antiviral activity, inhibiting the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis

Molecular Mechanism

Picolinic acid, however, is known to play a role in zinc transport and can bind to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function

Metabolic Pathways

This compound is likely metabolized through similar pathways as picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . The specific metabolic pathways and interactions of this compound have not been reported in the literature.

特性

IUPAC Name |

6-thiophen-3-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h1-6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCIGXCPSXNXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)